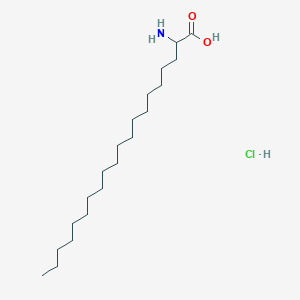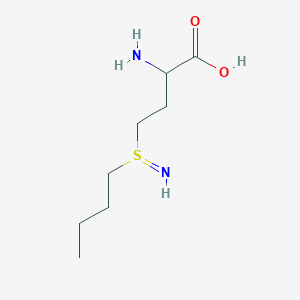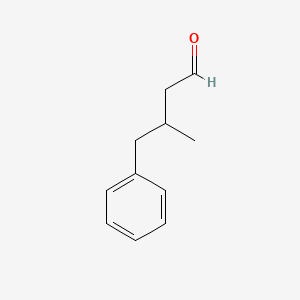![molecular formula C15H14Cl2S2 B14722645 1,1'-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) CAS No. 5424-92-0](/img/structure/B14722645.png)
1,1'-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) is a chemical compound with the molecular formula C15H14Cl2S2 It is characterized by the presence of two 4-chlorobenzene rings connected by a methanediylbis(sulfanediylmethanediyl) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) typically involves a multicomponent reaction. One common method includes the reaction of acetylacetone with formaldehyde and S-nucleophiles (such as hydrogen sulfide or 1,2-ethanedithiol) in the presence of Lewis acids. This is followed by in situ interaction with hydrazine or hydroxylamine . The reaction conditions often require room temperature and the presence of catalysts like CoCl2, FeCl3, BF3·Et2O, or AlCl3 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of Lewis acids as catalysts are likely to be employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The chlorine atoms on the benzene rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) involves its interaction with various molecular targets. The sulfur atoms in the compound can form bonds with metal ions or other electrophilic species, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(pentachlorobenzene): This compound has a similar structure but with additional chlorine atoms on the benzene rings.
4,4’-[Methanediylbis(sulfanediylmethanediyl)]bis(benzene): This compound lacks the chlorine atoms, making it less reactive in certain substitution reactions.
Uniqueness
1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) is unique due to the presence of both chlorine atoms and sulfur linkers, which confer distinct chemical properties. These features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
5424-92-0 |
|---|---|
Molecular Formula |
C15H14Cl2S2 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)methylsulfanylmethylsulfanylmethyl]benzene |
InChI |
InChI=1S/C15H14Cl2S2/c16-14-5-1-12(2-6-14)9-18-11-19-10-13-3-7-15(17)8-4-13/h1-8H,9-11H2 |
InChI Key |
ONOXSXZOHHQXFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSCSCC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea](/img/structure/B14722629.png)

![2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole](/img/structure/B14722634.png)

